(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFSZCDZHSAOP-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-46-8 | |
| Record name | Monomethyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOMETHYL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9HVX9GQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the oxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . These reactions typically occur in nonaqueous solvents like chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic oxidation processes. For example, ethylene oxide, a simple epoxide, is produced on an industrial scale by catalytic oxidation of ethylene by air . Similar methods can be adapted for the production of more complex epoxides like this compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce diols.
Scientific Research Applications
(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid is a chiral compound with diverse applications in scientific research, including its use as a building block for synthesizing complex molecules and studying stereochemistry. It is also known as this compound, with the CAS number 3333-46-8 .
Scientific Research Applications
This compound is a versatile molecule with applications spanning chemistry, biology, and industry.
Chemistry
- Building Block: It serves as a fundamental building block in synthesizing more complex molecules.
- Stereochemistry: It is useful in the study of stereochemistry due to its structure.
Biology
- Enzyme Interactions: Its chiral nature makes it valuable for studying enzyme interactions.
- Metabolic Pathways: It is also used in research of metabolic pathways.
Industry
- Chemical Production: It is used in the production of various chemicals, including antifreeze agents.
- Chiral Intermediates: It can be used as chiral intermediates.
Chemical Reactions
This compound undergoes various chemical reactions, showcasing its versatility in chemical synthesis.
- Oxidation: It can be oxidized to form quinones or other oxidation products.
- Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
- Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidative environments, the compound can be oxidized to form quinones, which can further interact with cellular components . These interactions often involve redox modulation and the formation of adducts with other molecules, such as glutathione .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Butanoic Acid Derivatives
*Inferred from structural analogs (e.g., ethoxy derivative in ).
Key Differences and Implications
Substituent Effects: Methoxy vs. Ethoxy derivatives may exhibit higher membrane permeability due to increased lipophilicity . Phenylamino vs. Methoxy: The phenylamino group introduces aromaticity and hydrogen-bonding variability, which could influence receptor binding or crystallization behavior .
Stereochemical Impact: The (2R,3R) configuration is critical for chiral recognition in biological systems. For example, the (3R)-phosphonooxy derivative () participates in kinase-mediated pathways, suggesting stereospecific interactions .
Functional Group Positioning: The 4-oxo group in the target compound distinguishes it from analogs like 4-hydroxy-2-oxobutanoic acid (), where the oxo group at C2 alters chelation properties and metabolic roles .
Data Discrepancies and Limitations
Biological Activity
(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid, a chiral compound with the molecular formula CHO, is of significant interest in both organic chemistry and biological research due to its unique structural features, which include two hydroxyl groups, a methoxy group, and a ketone functional group. This article provides an in-depth analysis of its biological activities, potential applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 164.116 g/mol |
| CAS Number | 3333-46-8 |
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties , which may help in preventing oxidative stress-related diseases. The structural similarity to naturally occurring compounds involved in metabolic pathways indicates potential roles in enzyme interactions and metabolic regulation.
Enzyme Interactions
The compound's chiral nature makes it a valuable tool in studying enzyme interactions. It may interact with metabolic enzymes due to its structural similarities with natural substrates. Understanding these interactions is crucial for elucidating its role in biological systems and potential therapeutic applications.
While the specific mechanisms of action are not fully elucidated, the compound's structural characteristics suggest several potential pathways:
- Metabolic Pathway Interactions : Its structure indicates possible interactions with carbohydrate metabolism pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, thereby influencing various biochemical pathways.
Study 1: Antioxidant Activity
A study investigated the antioxidant activity of this compound using various assays. The results indicated a significant ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
Study 2: Metabolic Regulation
Another study focused on the compound's effects on glucose metabolism. It demonstrated that this compound could enhance glucose uptake in cell cultures, indicating a possible role in managing insulin sensitivity and diabetes.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S,3S)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | Similar hydroxyl and methoxy groups | Different stereochemistry affecting activity |
| Dihydroxybutanoic acid | Lacks methoxy group | Simpler structure; fewer functional groups |
| Tartaric Acid | Contains two hydroxyl groups | More complex with additional stereocenters |
The distinct stereochemistry of this compound contributes significantly to its unique properties and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral pool strategies or asymmetric catalysis. For example, starting from L-tartaric acid derivatives (a chiral precursor) can preserve stereochemistry. Protecting groups (e.g., silyl ethers for hydroxyls) and controlled oxidation/reduction steps are critical to avoid racemization. Post-synthesis, chiral HPLC or polarimetry should confirm enantiopurity .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignment. Alternatively, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) can resolve spatial relationships between protons. Computational modeling (e.g., density functional theory, DFT) can predict and validate spectroscopic data against experimental results .
Q. What analytical techniques are optimal for characterizing degradation products under acidic conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC can identify degradation intermediates. Isotopic labeling (e.g., deuterated solvents) helps track hydrolysis pathways. Stability studies should be conducted at controlled pH (1–3) and monitored via UV-Vis spectroscopy for ketone or ester bond cleavage .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites of enzymes like dehydrogenases. Comparative studies using enantiomers (e.g., 2S,3S vs. 2R,3R) in enzyme inhibition assays (e.g., IC50 measurements) reveal stereospecific activity. Circular dichroism (CD) spectroscopy can track conformational changes in proteins upon binding .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Systematic stability studies using DOE (Design of Experiments) frameworks can isolate variables (pH, temperature, ionic strength). For example, accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. Conflicting data may arise from impurities; thus, purity assessments via NMR and elemental analysis are critical .
Q. How can computational models predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model charge distribution and reactive sites. Fukui indices identify regions prone to nucleophilic attack. Experimental validation via kinetic studies (e.g., reaction with amines or thiols) under inert atmospheres confirms computational predictions .
Safety and Handling
Q. What are the critical safety precautions for handling this compound based on SDS data?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption using vermiculite. Collect waste in sealed containers for incineration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across solvents?
- Methodological Answer : Reproduce solubility tests using standardized protocols (e.g., shake-flask method with HPLC quantification). Variables like temperature (±0.1°C control), solvent purity (HPLC-grade), and equilibration time (24–72 hrs) must be rigorously controlled. Conflicting data may stem from polymorphic forms; powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
